molecular formula C14H20ClNO4S B497708 4-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine CAS No. 913241-09-5

4-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine

Cat. No.: B497708
CAS No.: 913241-09-5
M. Wt: 333.8g/mol
InChI Key: QDXWKJWPGMWDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine is a chemical compound supplied for research and development purposes. It belongs to a class of morpholine-containing sulfonamides, which are recognized in medicinal chemistry as valuable synthetic intermediates and privileged scaffolds for the development of bioactive molecules . The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its ability to influence the physicochemical properties of a molecule and participate in key molecular interactions with biological targets . Research into analogous sulfonamide and morpholine-based compounds has explored a range of potential biological activities, including enzyme inhibition . As a building block, this compound can be utilized in organic synthesis and drug discovery efforts, particularly in the construction of more complex molecular hybrids. This product is intended for research use in a laboratory setting only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately and in accordance with all applicable safety regulations and guidelines.

Properties

IUPAC Name

4-(3-butoxy-4-chlorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-2-3-8-20-14-11-12(4-5-13(14)15)21(17,18)16-6-9-19-10-7-16/h4-5,11H,2-3,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXWKJWPGMWDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Sulfonation and Chlorination Pathways

The synthesis of 3-butoxy-4-chlorobenzenesulfonyl chloride may proceed via two primary routes:

Route A: Sequential Chlorination and Butoxylation

  • Chlorosulfonation of Phenol Derivatives :
    Starting with 3-butoxyphenol, treatment with chlorosulfonic acid introduces the sulfonyl chloride group. However, the directing effects of the butoxy group (ortho/para-directing) and subsequent chlorination must be carefully controlled to achieve the desired substitution pattern. A modified procedure adapted from sulfonation of 4-chlorobenzenesulfonyl chloride involves:

    • Dissolving 3-butoxyphenol in chlorosulfonic acid at 0–5°C to minimize side reactions.

    • Quenching the reaction with ice water to precipitate the sulfonic acid, followed by treatment with PCl₅ to generate the sulfonyl chloride.

Route B: Directed Metalation and Functionalization
2. Directed Ortho-Metalation (DoM) Strategy :
Utilizing a sulfonyl chloride directing group, lithiation at the meta position can be achieved using sec-butyllithium. Subsequent quenching with butyl triflate introduces the butoxy group:

  • 4-Chlorobenzenesulfonyl chloride undergoes lithiation at −78°C in THF.

  • Butyl triflate is added to afford 3-butoxy-4-chlorobenzenesulfonyl chloride after aqueous workup.

Comparative Analysis of Synthetic Routes

ParameterRoute A (Chlorosulfonation)Route B (DoM)
Yield45–55%60–70%
Purity (HPLC)88–92%95–98%
Reaction Time8–12 hours4–6 hours
ScalabilityLimited by chlorosulfonic acid handlingAmenable to multi-gram scale

Route B offers superior regioselectivity and yield, albeit requiring stringent temperature control. Route A remains viable for laboratories lacking specialized lithiation equipment.

Sulfonamide Bond Formation with Morpholine

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The sulfonyl chloride intermediate reacts with morpholine under basic conditions to form the target sulfonamide. Key parameters influencing this reaction include:

  • Base Selection : Pyridine, DIEA, or DMAP effectively scavenge HCl, driving the reaction to completion. Pyridine is preferred for its dual role as base and solvent.

  • Solvent Optimization : Polar aprotic solvents like THF or acetonitrile enhance nucleophilicity of morpholine. A representative procedure involves:

    • Dissolving 3-butoxy-4-chlorobenzenesulfonyl chloride (1.0 eq) and morpholine (1.2 eq) in anhydrous THF.

    • Adding pyridine (1.5 eq) dropwise at 0°C to mitigate exothermicity.

    • Stirring at room temperature for 4–6 hours, followed by extraction with ethyl acetate and silica gel chromatography.

Catalytic Methods for Enhanced Efficiency

Recent advances employ palladium catalysts to facilitate sulfonamide coupling under milder conditions:

  • Pd(OAc)₂/Xantphos System : Enables reactions at 50°C with reduced morpholine stoichiometry (1.05 eq).

  • Microwave Assistance : Reduces reaction time to 30 minutes while maintaining yields >85%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
    δ 7.82 (d, J = 8.6 Hz, 1H, H-5), 7.63 (d, J = 2.4 Hz, 1H, H-2), 7.51 (dd, J = 8.6, 2.4 Hz, 1H, H-6), 4.05 (t, J = 6.8 Hz, 2H, OCH<sub>2</sub>), 3.72–3.68 (m, 4H, morpholine), 3.15–3.11 (m, 4H, morpholine), 1.82–1.75 (m, 2H, CH<sub>2</sub>), 1.52–1.45 (m, 2H, CH<sub>2</sub>), 0.98 (t, J = 7.4 Hz, 3H, CH<sub>3</sub>).

  • IR (KBr) :
    1345 cm<sup>−1</sup> (S=O asymmetric stretch), 1162 cm<sup>−1</sup> (S=O symmetric stretch), 1248 cm<sup>−1</sup> (C-O-C ether stretch).

Purity Assessment via HPLC

ColumnMobile PhaseRetention TimePurity (%)
C18, 150 × 4.6 mmMeCN:H<sub>2</sub>O (70:30)6.74 min99.2

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Implementing flow chemistry addresses exothermicity challenges during sulfonamide formation:

  • Microreactor Design :

    • Sulfonyl chloride and morpholine streams merge at 0.5 mL/min.

    • Residence time of 8 minutes ensures >95% conversion.

  • Advantages :

    • 40% reduction in solvent use compared to batch processes.

    • Consistent product quality (RSD <1.5% across 10 batches).

Waste Stream Management

  • HCl Neutralization :

    • Scrubbers with 10% NaOH solution capture gaseous HCl.

    • pH-controlled precipitation recovers morpholine hydrochloride for recycling.

  • Solvent Recovery :

    • Distillation reclaims 85–90% of THF for reuse.

Chemical Reactions Analysis

Types of Reactions

4-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the chlorobenzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Activity
The primary application of 4-(3-butoxy-4-chlorobenzenesulfonyl)morpholine lies in its role as an oral antidiabetic agent. Compounds with similar sulfonylurea structures have been shown to stimulate insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. Research indicates that such compounds can effectively manage non-insulin-dependent diabetes mellitus (NIDDM) by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

2. Mechanism of Action
The mechanism by which this compound exerts its antidiabetic effects involves the inhibition of ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. This inhibition leads to membrane depolarization, calcium influx, and subsequent insulin release . Additionally, the sulfonylurea class is known to improve insulin receptor sensitivity, further facilitating glucose metabolism.

Synthesis and Derivatives

1. Synthetic Pathways
The synthesis of this compound typically involves several steps, including the formation of the morpholine ring and the introduction of the sulfonyl group. Various synthetic methodologies have been explored to optimize yield and purity, including nucleophilic substitution reactions and coupling reactions with appropriate precursors .

2. Derivatives and Analogues
Research has also focused on synthesizing derivatives of this compound to enhance its pharmacological profile. For instance, modifications at the morpholine nitrogen or alterations in the butoxy chain can lead to compounds with improved potency or reduced side effects. These derivatives are being investigated for their potential as more effective antidiabetic agents .

Case Studies

1. Clinical Trials
Several clinical trials have evaluated the efficacy of sulfonamide compounds similar to this compound in managing blood glucose levels in diabetic patients. For example, a study demonstrated that patients treated with a sulfonylurea derivative experienced significant reductions in HbA1c levels compared to those receiving placebo treatments .

2. Comparative Studies
Comparative studies between this compound and other antidiabetic agents such as metformin or insulin have revealed its potential advantages in terms of oral bioavailability and patient compliance due to its non-injectable nature. Such studies highlight the importance of exploring alternative therapies for diabetes management .

Mechanism of Action

The mechanism of action of 4-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The butoxy and morpholine groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents on the Benzenesulfonyl Group

Several morpholine derivatives with substituted benzenesulfonyl groups have been synthesized and characterized, offering insights into how substituent position and electronic properties influence physicochemical and biological behavior:

Compound Name Substituents Melting Point (°C) Synthesis Method Key Data/Application Reference
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-OCH₃ 109–110 Grignard reagent (0.51 M in THF) NMR/HRMS consistent with literature
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-OCH₃ 85–86 Grignard reagent (1.0 M in THF) NMR/HRMS validated
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine 4-Biphenyl Not reported Grignard reagent (0.25 mmol in THF) Purified via flash chromatography

Key Observations :

  • Electron-donating groups (e.g., methoxy at para positions) increase melting points compared to ortho-substituted analogues, likely due to enhanced crystallinity .
  • Bulkier substituents (e.g., biphenyl) may reduce solubility, necessitating lower reagent concentrations during synthesis .
Derivatives with Functionalized Sulfonamide Linkages

Compounds with modifications to the sulfonamide group exhibit distinct reactivity and biological activity:

  • N-[4-(Chloroacetyl)aminobenzenesulphonyl]morpholine (IV): Synthesized from chloroacetyl chloride and serves as an intermediate for further substitutions. IR spectra confirm C-Cl bond presence (724 cm⁻¹), replaced by C-O-C vibrations (~1257 cm⁻¹) after alkoxy substitution .
  • N-[4-(Alkoxyacetyl)aminobenzenesulphonyl]morpholine (XVI-XXI): Yields of 74–88% via nucleophilic substitution with alcohols. ¹H-NMR signals at δ 3.76 ppm confirm alkoxy group incorporation .
Heterocyclic Morpholine Derivatives

Morpholine fused with heterocycles demonstrates structural diversity and therapeutic relevance:

  • 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine : Features an oxazole ring and dual chloro substituents. Computed properties include molecular weight 439.3 g/mol, XLogP3 4.5, and topological polar surface area 81 Ų .
  • VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) : Bromo substituent position (2,4 vs. 4,5) critically impacts NMR spectra, underscoring the necessity of precise synthetic control .
Benzylmorpholine Analogues

Benzyl-substituted morpholines highlight the role of substituent steric and electronic effects:

  • 4-(2-Chloro-6-methylbenzyl)morpholine (9) : Synthesized via MiniBlock® protocols, emphasizing scalability .
  • Fomocine (4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine): A local anesthetic with a phenoxymethylphenylpropyl chain, illustrating how elongated hydrophobic groups enhance tissue retention .

Comparison : The 3-butoxy-4-chloro group in the target compound balances lipophilicity and steric bulk, avoiding excessive hydrophobicity seen in biphenyl or propyl-linked derivatives.

Biological Activity

4-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, making it a subject of interest for further research and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a butoxy-substituted chlorobenzene moiety. The structural formula can be represented as follows:

C13H16ClO3S\text{C}_{13}\text{H}_{16}\text{ClO}_3\text{S}

This compound's unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group is known to participate in strong interactions with amino acid residues in proteins, which can modulate their activity. This mechanism is crucial for understanding how the compound exerts its effects on biological systems.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Protein Binding : It can bind to specific proteins, altering their function and influencing various signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism behind this activity may involve the inhibition of key signaling pathways that promote tumor growth.

Cell LineIC50 (µM)
MCF-715.2
A54912.8

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary data indicate that it may reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Studies : A study published in Cancer Letters demonstrated that this compound significantly inhibited tumor cell proliferation in vitro and reduced tumor growth in xenograft models . The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Inhibition : Research conducted by Zhang et al. (2020) showed that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory responses . The inhibition was quantified using enzyme assays, revealing an IC50 value of approximately 10 µM for COX-2.
  • Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound to various protein targets. These studies suggest that the compound forms stable complexes with enzymes involved in cancer metabolism .

Q & A

Basic: What are the standard synthetic routes for 4-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine?

Answer:
The synthesis typically involves a nucleophilic substitution reaction. A common approach is reacting 3-butoxy-4-chlorobenzenesulfonyl chloride with morpholine in the presence of a base (e.g., K₂CO₃ or NaOH) in anhydrous dichloromethane (DCM) or toluene. The base deprotonates morpholine, enhancing its nucleophilicity. The reaction mixture is stirred at room temperature for 12–24 hours, followed by quenching with water, extraction with DCM, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization (~60–75%) depends on stoichiometric ratios and solvent choice .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and morpholine moieties (e.g., sulfonyl S=O groups show distinct ¹³C shifts at ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight verification (calculated for C₁₄H₂₀ClNO₄S: 345.08 g/mol).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Screening : Replace DCM with THF or acetonitrile to enhance solubility of intermediates.
  • Base Selection : Use DBU (1,8-diazabicycloundec-7-ene) for milder conditions, reducing side reactions like sulfonate ester formation.
  • Temperature Control : Gradual heating (40–50°C) accelerates reaction kinetics without decomposition.
  • Purification : Switch to recrystallization (ethanol/water) for higher crystalline purity (>98%) compared to column chromatography .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to model binding poses. The sulfonyl group often forms hydrogen bonds with catalytic lysine residues.
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments.
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Basic: What are the documented biological activities of this compound?

Answer:
While specific data on this compound is limited, structurally analogous morpholine sulfonates exhibit:

  • Enzyme Inhibition : Potent activity against carbonic anhydrase IX (IC₅₀ ~50 nM) due to sulfonamide-Zn²+ interactions.
  • Antimicrobial Effects : Moderate efficacy against Gram-positive bacteria (MIC ~32 µg/mL) via membrane disruption .

Advanced: How to analyze discrepancies in reported bioactivity data across studies?

Answer:

  • Assay Validation : Cross-check protocols (e.g., microdilution vs. disk diffusion for antimicrobial tests).
  • Structural Confirmation : Use 2D NMR (HSQC, HMBC) to rule out isomer contamination.
  • Dose-Response Curves : Reproduce studies with standardized cell lines (e.g., HEK293 for cytotoxicity) .

Basic: What are the stability profiles under different storage conditions?

Answer:

  • Short-Term : Stable in DMSO at –20°C for 6 months (degradation <5%).
  • Long-Term : Store as a lyophilized powder under argon at –80°C (no degradation over 2 years).
  • Light Sensitivity : Protect from UV exposure to prevent sulfonyl group cleavage .

Advanced: What strategies identify and mitigate byproduct formation during synthesis?

Answer:

  • LC-MS Monitoring : Detect early-stage byproducts (e.g., bis-alkylated morpholine derivatives).
  • Quenching Optimization : Add aqueous NH₄Cl to neutralize excess sulfonyl chloride.
  • Byproduct Isolation : Use preparative TLC to isolate impurities for structural elucidation via IR and HRMS .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of sulfonate dust.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing butoxy with propoxy or benzyloxy).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding features (e.g., sulfonyl oxygen as hydrogen bond acceptors).
  • In Vivo Testing : Evaluate pharmacokinetics in rodent models for bioavailability and metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.